Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate
Description
Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a methylsulfonylamino-methyl group at the para position. The 3-methylphenyl group attached to the sulfonamide nitrogen introduces steric and electronic modifications, distinguishing it from related derivatives.
Synthetic routes for such compounds often involve:
- Step 1: Functionalization of 4-(aminomethyl)benzoic acid derivatives via carbamate or sulfonamide coupling .
- Step 2: Esterification to form the methyl benzoate moiety, as seen in methods for Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate (IV-13) .
Properties
IUPAC Name |
methyl 4-[(3-methyl-N-methylsulfonylanilino)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-5-4-6-16(11-13)18(23(3,20)21)12-14-7-9-15(10-8-14)17(19)22-2/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAUQHZPYOZFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate, also known by its CAS number 1858255-98-7, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C17H19NO4S
- Molecular Weight : 333.40 g/mol
- CAS Number : 1858255-98-7
Research indicates that compounds similar to this compound may exhibit various biological activities, including anti-inflammatory and anti-obesity effects. These activities are often mediated through specific pathways involving nuclear receptors and inflammatory cytokines.
Key Mechanisms:
- Liver X Receptor (LXR) Activation :
-
Cytokine Modulation :
- The modulation of cytokines like TNF-α is pivotal in assessing the anti-inflammatory properties of compounds. This compound may similarly affect cytokine levels, impacting inflammatory pathways.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures can inhibit the secretion of pro-inflammatory cytokines in macrophage cell lines. For instance:
- Cell Line Studies : Research has shown that certain esters can significantly reduce the expression levels of TNF-α in stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
In Vivo Studies
Animal models have been utilized to further investigate the effects of this compound:
- Mouse Models : In studies involving induced colitis in mice, compounds that activate LXR showed a marked reduction in inflammation and adipogenesis, indicating a dual role in managing both obesity and inflammatory conditions .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other compounds with similar mechanisms:
Case Studies
- Anti-inflammatory Effects :
- Obesity Management :
Comparison with Similar Compounds
Sulfonylurea Herbicides
Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () share the methyl benzoate backbone but incorporate sulfonylurea linkages to triazine rings. Key differences include:
Key Findings :
Benzoate Derivatives with Sulfonamide/Carbamate Groups
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate () and Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate () highlight variability in substituent effects:
Key Findings :
Chlorophenyl-Methylsulfonylamino Butanoate/Benzoate Derivatives
lists compounds like Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate (QY-8063) and Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate (QY-4787):
| Compound | Backbone | Substituent | Halogen Position |
|---|---|---|---|
| Target Compound | Benzoate | 3-methylphenyl | N/A |
| QY-8063 | Butanoate | 3-chlorophenyl | Para (Cl) |
| QY-4787 | Butanoate | 4-chlorophenyl | Meta (Cl) |
Key Findings :
- The benzoate backbone in the target compound may confer stronger π-π stacking interactions in biological systems compared to butanoate esters .
Research Implications and Data Gaps
- Structural-Activity Relationships (SAR): The methylsulfonylamino group and 3-methylphenyl substituent distinguish the target compound from herbicides () and carbamate-based derivatives ().
- Applications : While analogs in are herbicides and focuses on HDAC inhibitors, the target compound’s biological targets remain speculative without explicit data.
- Synthesis : Methods from (e.g., Stenzel et al. 2017) could guide its synthesis, but purity data (e.g., 95% in ) suggest standard commercial-grade quality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
